

# Comprehensive Spectroscopic Characterization of 4-(2-Nitrophenoxy)butanamide: An Application Scientist's Guide

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## Compound of Interest

Compound Name: 4-(2-Nitrophenoxy)butanamide

Cat. No.: B7844901

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## Executive Summary

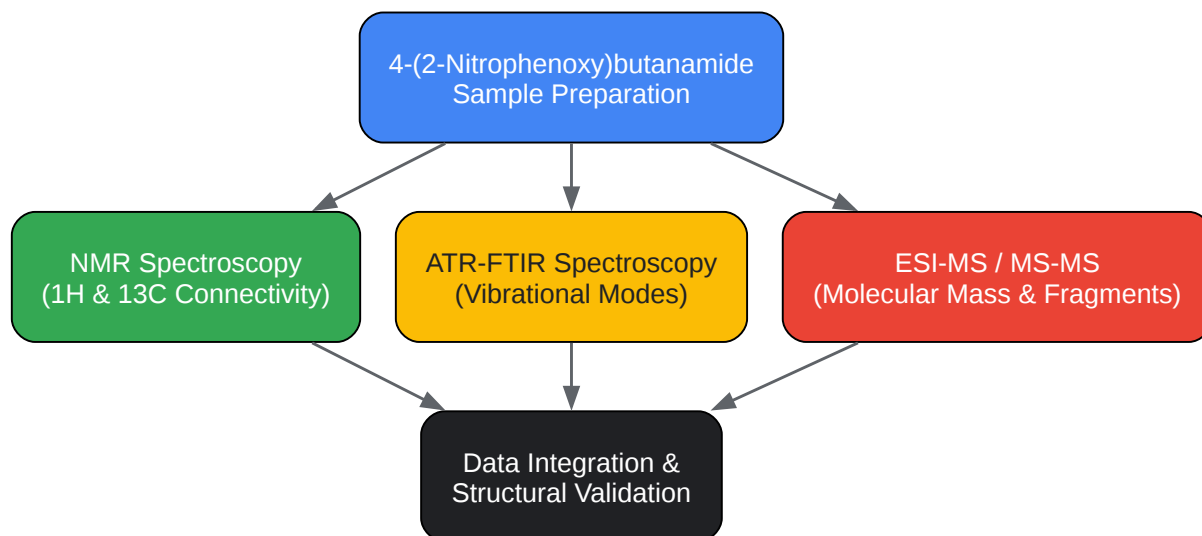
In the drug development pipeline, the rigorous structural validation of synthetic intermediates is non-negotiable. **4-(2-Nitrophenoxy)butanamide** (Molecular Formula:  $C_{10}H_{12}N_2O_4$ , MW: 224.21 g/mol) is a bifunctional organic molecule featuring an ortho-nitrophenoxy aromatic core linked via an ether bridge to a primary butanamide aliphatic chain.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we deconstruct the causality behind the spectroscopic behavior of this molecule across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding how the electron-withdrawing nitro group and the hydrogen-bonding amide network dictate spectral output, researchers can establish self-validating analytical protocols for structural confirmation.

## Analytical Strategy & Workflow

To achieve unambiguous structural elucidation, a multi-modal approach is required. NMR provides atomic-level connectivity, IR confirms the presence of functional group dipoles, and

MS validates the exact molecular mass and substructure fragments[1][2].



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Multi-modal spectroscopic workflow for structural validation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic compounds[3]. The resonance frequency (chemical shift) of each nucleus is highly sensitive to its local electronic environment[1].

### Causality of Chemical Shifts

In **4-(2-Nitrophenoxy)butanamide**, the ortho-nitro group exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. This strongly deshields the adjacent aromatic proton (H-3), pushing its signal significantly downfield[4][5]. Conversely, the ether oxygen donates electron density into the ring via resonance, shielding the ortho and para positions relative to the ether linkage.

In the aliphatic chain, the ether oxygen strongly deshields the adjacent methylene group (-O-CH<sub>2</sub>-), while the carbonyl group of the amide deshields the  $\alpha$ -methylene (-CH<sub>2</sub>-CO-).

## Expected NMR Data (in DMSO-d<sub>6</sub>)

Note: DMSO-d<sub>6</sub> is selected over CDCl<sub>3</sub> to prevent signal broadening of the primary amide protons and to stabilize hydrogen bonding.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Assignments

Position / Group	<sup>1</sup> H Chemical Shift (ppm)	Multiplicity & Integration	<sup>13</sup> C Chemical Shift (ppm)	Causality / Environment
Amide (-NH <sub>2</sub> )	~6.80, 7.30	br s, 2H (diastereotopic)	N/A	Restricted C-N rotation due to partial double-bond character.
Ar-H (H-3)	~7.85	dd, 1H	~125.0	Strongly deshielded by adjacent -NO <sub>2</sub> group[4].
Ar-H (H-5)	~7.60	td, 1H	~134.5	Meta to ether, para to nitro.
Ar-H (H-6)	~7.35	dd, 1H	~115.0	Shielded by adjacent ether oxygen resonance.
Ar-H (H-4)	~7.15	td, 1H	~120.5	Para to ether oxygen.
Ar-C (C-NO <sub>2</sub> )	N/A	N/A	~140.0	Quaternary, electron-deficient.
Ar-C (C-O)	N/A	N/A	~151.5	Quaternary, bound to electronegative oxygen.
-O-CH <sub>2</sub> -	~4.15	t, 2H	~68.5	Deshielded by direct attachment to ether oxygen.
-CH <sub>2</sub> -CO-	~2.25	t, 2H	~31.5	Deshielded by adjacent carbonyl group.

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-CH <sub>2</sub> - (central)	~1.95	quintet, 2H	~24.5	Aliphatic environment, split by 4 adjacent protons.
Carbonyl (C=O)	N/A	N/A	~174.0	Highly deshielded sp <sup>2</sup> hybridized carbon.

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## Experimental Protocol: NMR Acquisition

- **Sample Preparation:** Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[5].
- **Instrument Setup:** Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- **Acquisition (<sup>1</sup>H):** Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.
- **Acquisition (<sup>13</sup>C):** Run a proton-decoupled 1D carbon sequence (zgpg30) with 1024 scans, D1 of 2 seconds, and a spectral width of 250 ppm.

## Infrared (IR) Spectroscopy

Infrared spectroscopy acts as a molecular fingerprint, confirming the presence of specific functional groups through their vibrational modes (stretching and bending)[2][6].

## Causality of Vibrational Modes

The nitro group (-NO<sub>2</sub>) is highly diagnostic, exhibiting two intense bands corresponding to the asymmetric and symmetric stretching of the N-O bonds[7][8]. Because the nitro group is conjugated with the aromatic ring, these bands typically appear at slightly lower wavenumbers (~1525 cm<sup>-1</sup> and ~1350 cm<sup>-1</sup>) compared to aliphatic nitro compounds[9]. The primary amide

will display a sharp, intense C=O stretch (Amide I) and a distinct N-H doublet above 3100  $\text{cm}^{-1}$  due to symmetric and asymmetric N-H stretching[7].

## Expected IR Data

Table 2: Key ATR-FTIR Absorptions

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode	Structural Correlation
3350, 3180	Medium, Doublet	N-H Stretch	Primary amide (-NH <sub>2</sub> ) [7].
3070	Weak	C-H Stretch (sp <sup>2</sup> )	Aromatic ring hydrogens[2].
2950, 2870	Weak-Medium	C-H Stretch (sp <sup>3</sup> )	Aliphatic butanamide chain.
1665	Strong, Sharp	C=O Stretch	Amide I band (carbonyl)[6].
1620	Medium	N-H Bend	Amide II band.
1525	Strong	N-O Asymmetric Stretch	Conjugated aromatic nitro group[7].
1350	Strong	N-O Symmetric Stretch	Conjugated aromatic nitro group[8].
1255, 1040	Strong	C-O-C Stretch	Alkyl aryl ether linkage.

## Experimental Protocol: ATR-FTIR

- Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

- Acquisition: Collect the sample spectrum from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$  (32 scans).
- Processing: Apply baseline correction and atmospheric suppression algorithms to isolate the compound's true vibrational fingerprint.

## Mass Spectrometry (MS)

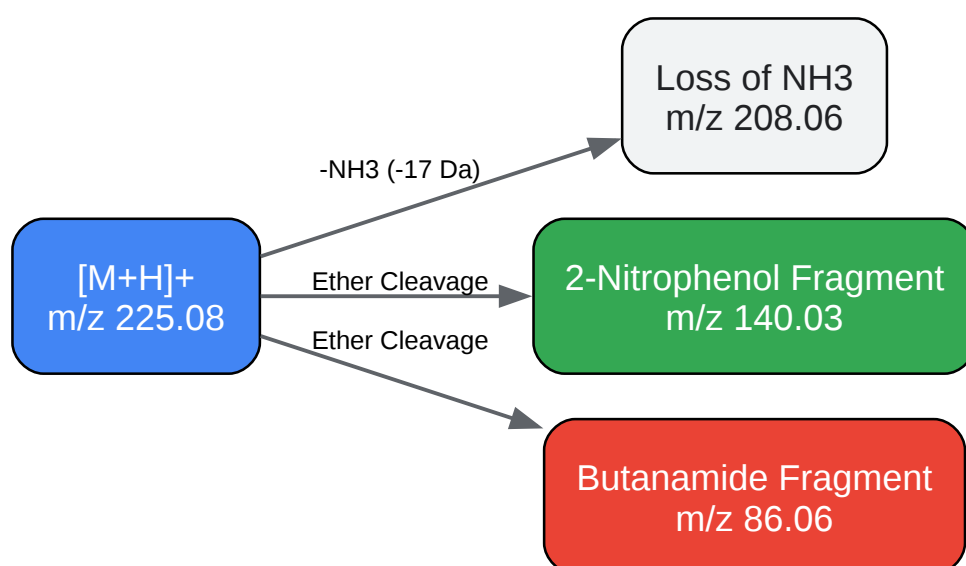
Mass spectrometry provides the exact molecular weight and structural connectivity through controlled fragmentation. For polar, heteroatom-rich molecules like **4-(2-Nitrophenoxy)butanamide**,

Electrospray Ionization (ESI) is the preferred technique[10][11].

## Causality of Ionization and Fragmentation

ESI is a "soft ionization" technique. By applying a high voltage to a liquid stream, it generates an aerosol of charged droplets that evaporate to leave intact molecular ions in the gas phase[12][13]. Because fragmentation is minimal during primary ionization, the pseudo-molecular ion  $[\text{M}+\text{H}]^+$  is highly abundant[10].

To deduce structural information, Tandem Mass Spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) of the  $[\text{M}+\text{H}]^+$  ion typically targets the weakest bonds: the ether linkage and the terminal amide group[14].



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Proposed ESI-MS/MS fragmentation pathways for **4-(2-Nitrophenoxy)butanamide**.

## Expected MS Data

Table 3: ESI-MS Positive Ion Mode Data

m/z Value	Ion Type	Assignment / Formula
225.08	[M+H] <sup>+</sup>	Intact protonated molecule (C <sub>10</sub> H <sub>13</sub> N <sub>2</sub> O <sub>4</sub> <sup>+</sup> ).
247.07	[M+Na] <sup>+</sup>	Sodium adduct (common in ESI positive mode).
208.06	[M+H - NH <sub>3</sub> ] <sup>+</sup>	Loss of ammonia from the primary amide.
140.03	Fragment	2-Nitrophenol radical cation (cleavage of ether bond).
86.06	Fragment	Butanamide acylium ion (cleavage of ether bond).

## Experimental Protocol: LC-ESI-MS

- Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).
- Chromatography (LC): Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.
- Ionization (ESI): Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and nebulizer gas flow to 10 L/min[12].
- Detection: Scan in positive ion mode (ESI+) from m/z 50 to 500. For MS/MS, isolate m/z 225.08 and apply a collision energy of 15-25 eV using Argon as the collision gas.

## Conclusion

The absolute structural confirmation of **4-(2-Nitrophenoxy)butanamide** relies on the intersection of three orthogonal techniques. NMR maps the atomic skeleton and confirms the regiochemistry of the ortho-substitution; IR provides rapid, definitive proof of the nitro and

primary amide functional groups; and ESI-MS/MS locks in the molecular mass and substructural connectivity. Adhering to the protocols and causality frameworks outlined in this guide ensures high-fidelity analytical validation suitable for regulatory drug development environments.

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